Product packaging for Benzylidenemalonaldehyde(Cat. No.:CAS No. 82700-43-4)

Benzylidenemalonaldehyde

Cat. No.: B14416828
CAS No.: 82700-43-4
M. Wt: 160.17 g/mol
InChI Key: XMXUYXIFVYQLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylidenemalonaldehyde (CAS 82700-43-4) is a chemical compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . It serves as a versatile synthetic building block in organic chemistry research. Historically, this compound and its analogues have been used in multi-step synthesis procedures, for instance, in the preparation of homochiral heterocycles and pentamethine cyanine dyes . Its structure, which features a malonaldehyde moiety linked to a benzylidene group, makes it a subject of interest in the development of novel molecular structures, such as vinylogous and heterocyclic analogues . As a reagent, this compound is classified "For Research Use Only" (RUO). This designation means it is intended solely for laboratory research purposes and is not manufactured for use in diagnostic procedures, patient management, or any other medical applications . The product is not for human or veterinary diagnostic use, therapeutic use, or personal consumption. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8O2 B14416828 Benzylidenemalonaldehyde CAS No. 82700-43-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82700-43-4

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

2-benzylidenepropanedial

InChI

InChI=1S/C10H8O2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-8H

InChI Key

XMXUYXIFVYQLKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C(C=O)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for Benzylidenemalonaldehydes

Direct Synthesis Strategies and Process Optimization

Direct synthesis aims to produce benzylidenemalonaldehydes efficiently from readily available starting materials. Process optimization focuses on enhancing reaction rates, improving yields, and simplifying purification procedures through modern techniques.

The Knoevenagel condensation is a cornerstone reaction for carbon-carbon bond formation and is widely employed for synthesizing benzylidenemalonaldehydes. sciensage.info This reaction involves the condensation of an aromatic aldehyde, such as benzaldehyde, with a compound containing an active methylene (B1212753) group, like malonaldehyde or its synthetic equivalents, in the presence of a basic catalyst. sciensage.infosigmaaldrich.comsci-hub.se The initial product, a β-hydroxy carbonyl compound, typically undergoes spontaneous dehydration to yield the final α,β-unsaturated product. sigmaaldrich.com

Historically, the reaction utilized basic catalysts like primary and secondary amines (e.g., piperidine) or their salts. sci-hub.se However, modern protocols have introduced a variety of catalysts to improve reaction conditions and environmental friendliness. Research has demonstrated the efficacy of zeolites, particularly those with mesopores, which offer a larger external surface area for bulkier molecules and can lower the activation energy of the reaction compared to conventional zeolites. sciensage.info Furthermore, metal-free and base-free protocols have been developed, utilizing systems such as a water-SDS-[BMIm]Br composite, which can be recycled multiple times, contributing to a more sustainable process. sciensage.info

Catalyst SystemSubstratesSolventConditionsYieldReference
Piperidine/PyridineBenzaldehyde, Malonic AcidEthanolRefluxGood researchgate.net
Ammonium (B1175870) BicarbonateSyringaldehyde, Malonic AcidSolvent-free100°CHigh researchgate.net
Zeolite 4A (mesoporous)Benzaldehydes, Active Methylene CompoundsTolueneVariesHigh (up to 98%) sciensage.info
Water-SDS-[BMIm]BrAromatic Aldehydes, MalononitrileWaterRoom TempExcellent (up to 96%) sciensage.info
Ball Milling (Mechanochemistry)p-Nitrobenzaldehyde, MalononitrileSolvent-free50 minQuantitative beilstein-journals.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions. rsc.orgnih.gov This technique utilizes microwave irradiation to heat the reaction mixture, leading to a significant reduction in reaction times—from hours or days to mere minutes or seconds. nih.govoatext.com The rapid, uniform heating provided by microwaves often results in higher yields and cleaner reaction profiles compared to conventional heating methods. oatext.com

For the synthesis of benzylidenemalonaldehydes and related α,β-unsaturated compounds via Knoevenagel condensation, microwave irradiation under solvent-free conditions represents a particularly green and efficient approach. oatext.com For instance, the reaction of various aromatic aldehydes with cyanoacetamide, a malonaldehyde equivalent, in the presence of a catalytic amount of ammonium acetate (B1210297) can be completed in 30-60 seconds under microwave irradiation (160-320 W), affording the desired products in high yields. oatext.com This combination of microwave technology and solvent-free conditions aligns with the principles of green chemistry by reducing energy consumption and eliminating the need for potentially hazardous solvents. oatext.comcinz.nz

MethodAldehydeActive Methylene CompoundCatalystConditionsTimeYieldReference
Conventional HeatingBenzaldehydeCyanoacetamideAmmonium AcetateReflux in Ethanol4-6 hoursModerate oatext.com
Microwave IrradiationBenzaldehydeCyanoacetamideAmmonium AcetateSolvent-free, 160W45 seconds92% oatext.com
Microwave Irradiation4-ChlorobenzaldehydeCyanoacetamideAmmonium AcetateSolvent-free, 160W30 seconds94% oatext.com
Microwave Irradiation4-NitrobenzaldehydeCyanoacetamideAmmonium AcetateSolvent-free, 320W60 seconds91% oatext.com

Pyrylium (B1242799) salts are six-membered cationic heterocycles containing a positively charged oxygen atom, making them highly electrophilic. wikipedia.org This reactivity allows them to react with various nucleophiles, often leading to ring-opening reactions. researchgate.net The reaction of pyrylium salts with hydroxide (B78521) ions can lead to the formation of open-chain 1,5-dicarbonyl compounds, which are structurally related to malonaldehyde derivatives. wikipedia.orgmdpi.com

Specifically, nucleophilic attack by a hydroxide ion typically occurs at the α-position (C2 or C6) of the pyrylium ring. researchgate.net This is followed by a thermally allowed electrocyclic ring-opening of the resulting 2H-pyran intermediate to form a 1,5-enedione, also known as a pseudobase. wikipedia.orgnih.gov For example, 2,4,6-triphenylpyrylium (B3243816) salts are readily converted by hydroxide into a stable 1,5-enedione. wikipedia.org While not a direct synthesis of benzylidenemalonaldehyde itself, this hydrolytic ring-opening of appropriately substituted pyrylium salts provides a viable pathway to the core 1,5-dicarbonyl structure, which can serve as a key precursor.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings. wikipedia.orgorganic-chemistry.org Its reverse, the retro-Diels-Alder reaction, occurs at elevated temperatures and results in the cleavage of a cyclohexene (B86901) ring back into a diene and a dienophile. wikipedia.orgmasterorganicchemistry.com This sequence can be ingeniously applied as a synthetic strategy.

A plausible, though complex, route to this compound could involve an initial Diels-Alder reaction to construct a specific cyclohexene adduct. This adduct would be designed to fragment in a subsequent, irreversible retro-Diels-Alder reaction. The driving force for the retro reaction is often the formation of highly stable, gaseous molecules like carbon dioxide (CO₂) or nitrogen (N₂), or the generation of an aromatic ring. masterorganicchemistry.com For example, a dienophile could be reacted with a diene like 2-pyrone. The resulting bicyclic adduct can then undergo a retro-Diels-Alder reaction upon heating, extruding CO₂ to form a new aromatic system. masterorganicchemistry.com By carefully designing the initial diene and dienophile, one could envision a pathway where the target molecule, this compound, is released as the dienophile in the retro-Diels-Alder step, driven by the formation of a stable co-product.

Stereoselective Approaches in this compound Synthesis

Stereoselectivity in the synthesis of benzylidenemalonaldehydes primarily concerns the geometry of the carbon-carbon double bond, leading to either the (E)- or (Z)-isomer. In most synthetic methods, particularly the Knoevenagel condensation, the formation of the thermodynamically more stable (E)-isomer is strongly favored. The steric hindrance between the phenyl group and the dicarbonyl moiety in the (Z)-isomer makes it significantly less stable than the (E)-isomer, where these large groups are positioned on opposite sides of the double bond.

Achieving a high degree of stereoselectivity is often an inherent feature of the reaction conditions rather than the result of a specific chiral auxiliary or catalyst, as might be seen in asymmetric synthesis targeting chiral centers. ethz.ch For reactions proceeding under thermodynamic control, the equilibrium will lie heavily towards the more stable (E)-benzylidenemalonaldehyde. Kinetic control could potentially favor the (Z)-isomer, but this would require carefully controlled, low-temperature conditions that prevent equilibration to the more stable product. However, for most practical applications, the synthesis is designed to produce the (E)-isomer, which is typically the desired product.

Principles of Sustainable Chemistry in Compound Preparation

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical design and manufacturing, are increasingly influencing the synthesis of compounds like this compound. rroij.comresearchgate.netmkjc.in

Key principles applied in its synthesis include:

Waste Prevention: Methodologies like solvent-free mechanochemistry (ball milling) and microwave-assisted synthesis minimize or eliminate the use of solvents, thereby preventing waste generation at the source. beilstein-journals.orgoatext.com

Atom Economy: The Knoevenagel condensation inherently possesses good atom economy, as the main transformation involves the loss of only a small molecule, water. sci-hub.se Optimizing this reaction to maximize the incorporation of reactant atoms into the final product is a primary goal. longdom.org

Use of Safer Solvents and Auxiliaries: There is a significant shift away from hazardous organic solvents. Protocols using water as the reaction medium or employing solvent-free conditions are prime examples of this principle in action. sciensage.inforesearchgate.net

Design for Energy Efficiency: Microwave-assisted synthesis dramatically reduces energy consumption by shortening reaction times from hours to seconds and operating at ambient pressure. oatext.comlongdom.org Similarly, mechanochemical methods that proceed at room temperature are highly energy-efficient. beilstein-journals.org

Use of Catalysis: The development of recyclable catalysts, such as modified zeolites or aqueous-phase composite catalysts, is crucial. sciensage.info Catalytic processes are superior to stoichiometric reagents as they reduce waste and can often operate under milder conditions. longdom.org

By integrating these sustainable strategies, the preparation of this compound can be made more environmentally benign, safer, and more efficient. cinz.nz

Investigations into Chemical Reactivity and Mechanistic Pathways

Nucleophilic Addition Reactions

The presence of both aldehyde functionalities and a carbon-carbon double bond makes benzylidenemalonaldehyde susceptible to nucleophilic attack. The electron-withdrawing nature of the aldehyde groups renders the β-carbon of the double bond electrophilic, facilitating conjugate addition reactions.

Reaction Kinetics and Mechanisms with Water and Hydroxide (B78521) Ion

The reaction of this compound with water and hydroxide ions has been a subject of detailed kinetic studies. acs.org In aqueous solutions, this compound undergoes a reversible nucleophilic addition of water and hydroxide ion. acs.org The process is subject to catalysis by both acids and bases. libretexts.orglibretexts.orgopenstax.org

Under basic conditions, the hydroxide ion, being a more potent nucleophile than water, attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org This leads to the formation of an alkoxide intermediate, which is subsequently protonated by water to yield a neutral hydrate (B1144303) and regenerate the hydroxide catalyst. libretexts.orglibretexts.org

Acid catalysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.orgopenstax.org A water molecule then acts as the nucleophile, attacking the activated carbonyl carbon. libretexts.orglibretexts.org

The kinetics of these reactions are crucial for understanding the stability and reactivity of this compound in aqueous environments. The rate constants for the forward and reverse reactions provide quantitative measures of the compound's susceptibility to hydration.

Studies on Electrophilicity Parameters and Structure-Reactivity Relationships

The electrophilicity of this compound and related compounds can be quantified using electrophilicity parameters (E). researchgate.net These parameters are determined from the kinetics of reactions with a series of standard nucleophiles. researchgate.netnih.govuni-muenchen.de The Mayr-Patz equation, log k (20 °C) = s(E + N), where 's' is a nucleophile-dependent sensitivity parameter and 'N' is the nucleophilicity parameter, is often employed to correlate the rate constants of nucleophilic addition reactions. researchgate.netbeilstein-journals.org

Structure-reactivity studies reveal how substituents on the phenyl ring of this compound influence its electrophilicity. researchgate.net Electron-withdrawing groups increase the electrophilicity of the β-carbon, leading to faster reaction rates with nucleophiles. Conversely, electron-donating groups decrease electrophilicity. These relationships are fundamental for predicting the reactivity of various this compound derivatives in Michael addition reactions. researchgate.net

Cycloaddition Chemistry and Heterocyclic Annulation Reactions

This compound serves as a versatile building block in the synthesis of heterocyclic compounds through cycloaddition reactions. molaid.com Its conjugated system allows it to participate as a 4π component in Diels-Alder reactions and other pericyclic processes.

Pathways to Dihydropyran-5-carboxaldehyde Systems

A notable application of this compound in cycloaddition chemistry is its reaction with electron-rich alkenes to form dihydropyran-5-carboxaldehyde systems. These reactions provide a direct route to functionalized six-membered oxygen-containing heterocycles. The regioselectivity and stereoselectivity of these cycloadditions are of significant interest and are influenced by the nature of the reactants and reaction conditions.

Radical Reactions and Mechanistic Elucidation

Radical reactions represent another facet of this compound's chemical reactivity. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. fiveable.melibretexts.orgnumberanalytics.com Initiation can be achieved through thermal or photochemical means, leading to the homolytic cleavage of a bond to generate radicals. libretexts.orgnumberanalytics.com

Once formed, radicals can add to the double bond of this compound, initiating a chain reaction. libretexts.org The stability of the resulting radical intermediates plays a crucial role in determining the course of the reaction. nih.gov Understanding the mechanisms of these radical reactions is essential for controlling the outcome and for the synthesis of specific products. libretexts.org Termination of the radical chain occurs when two radical species combine. libretexts.orgsavemyexams.com

Acidic Properties and Characterization as Organic Lewis Acids

Beyond its role as an electrophile in addition and cycloaddition reactions, this compound can also exhibit acidic properties. While not a traditional Brønsted-Lowry acid (proton donor), it can function as a Lewis acid. pdx.edu A Lewis acid is defined as a chemical species that can accept a pair of electrons. numberanalytics.comwikipedia.org

The electron-deficient nature of the carbon-carbon double bond, polarized by the two aldehyde groups, allows this compound to accept electron pairs from Lewis bases (nucleophiles). solubilityofthings.com This interaction is fundamental to its reactivity in nucleophilic addition reactions. The ability of Lewis acids to activate electrophiles is a key principle in many organic transformations. sparkl.me In this context, the electrophilic centers of this compound can be considered Lewis acidic sites. solubilityofthings.com

Thermodynamic and Kinetic Profiling of Reactions

The thermodynamic and kinetic aspects of reactions involving this compound provide crucial insights into its reactivity, stability, and the mechanisms by which it interacts with other chemical species. A significant body of research has focused on the nucleophilic addition to the activated olefinic bond of this compound, particularly its reaction with water and hydroxide ions.

A detailed kinetic study of the reaction of this compound with water and hydroxide ion has been conducted to quantitatively understand its reactivity. masterorganicchemistry.com In aqueous solutions, this compound (1) is observed to be almost entirely converted to its hydroxide ion adduct (2). masterorganicchemistry.com In strongly acidic environments, evidence suggests the presence of the oxygen-protonated enol form (3) in equilibrium with the primary adduct. masterorganicchemistry.com

The reaction kinetics were investigated using stopped-flow spectrophotometry, which allowed for the determination of rate and equilibrium constants for the elementary steps of the process. masterorganicchemistry.com The study involved approaching the equilibrium from both the reactant side (by adding a basic solution to an acidic solution of this compound) and the product side (by acidifying a basic solution of the adduct). masterorganicchemistry.com The rates were monitored at wavelengths corresponding to the maximum absorbance of both this compound (302 nm) and its adduct (270 nm), yielding consistent results. masterorganicchemistry.com

A pH-rate profile was constructed from the kinetic data, which showed negligible buffer catalysis at the concentrations used. masterorganicchemistry.com This profile is instrumental in dissecting the various reaction pathways and their dependence on the hydrogen ion concentration.

The primary elementary steps in the reaction of this compound with water and hydroxide ion are outlined in the following scheme:

Scheme 1: Reaction of this compound with Water and Hydroxide Ion

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The following tables present the rate and equilibrium constants determined for these reactions at 25 °C in an aqueous solution with an ionic strength of 0.5 M (KCl).

Table 1: Rate Constants for the Reaction of this compound with Water and Hydroxide Ion A detailed look at the speed of the reaction processes.

Rate ConstantValueUnitsDescriptionCitation
k₁2.90 x 10³s⁻¹Rate constant for the attack of water on this compound. masterorganicchemistry.com
k₋₁1.00 x 10¹⁰M⁻¹s⁻¹Rate constant for the acid-catalyzed dehydration of the adduct. masterorganicchemistry.com
k₂4.70 x 10⁵M⁻¹s⁻¹Rate constant for the attack of hydroxide ion on this compound. masterorganicchemistry.com
k₋₂2.50 x 10⁻²s⁻¹Rate constant for the hydroxide-independent decomposition of the adduct. masterorganicchemistry.com

Table 2: Equilibrium Constants and pKa Values for the Reaction of this compound Understanding the balance and acidity in the reaction.

ConstantValueDescriptionCitation
K₁2.90 x 10⁻⁷ MEquilibrium constant for the hydration of this compound (K₁ = k₁/k₋₁). masterorganicchemistry.com
pKₐ (enol)6.54Acid dissociation constant of the adduct, representing the equilibrium between the adduct and this compound + water. masterorganicchemistry.com
pK'ₐ4.79Apparent acid dissociation constant in water. total-synthesis.com

The intrinsic rate constant for the addition of water and hydroxide ions to benzylideneacetylacetone has been compared to that of this compound. chemrxiv.org This comparative analysis suggests that the intrinsic reactivity of benzylideneacetylacetone towards these nucleophiles is considered "normal", which provides a valuable benchmark for understanding the reactivity of related compounds like this compound. chemrxiv.org

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in reaction kinetics. wikipedia.orgnih.gov It represents the energy barrier that must be overcome for reactants to transform into products. wikipedia.org A lower activation energy corresponds to a faster reaction rate. wikipedia.org The Arrhenius equation mathematically relates the rate constant (k) to the activation energy and temperature. wikipedia.org While specific activation energies for reactions of this compound are not detailed in the provided search results, the rate constants in Table 1 provide an indirect measure of these barriers. The high value of k₋₁, for example, suggests a low activation barrier for the acid-catalyzed dehydration of the adduct.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of Benzylidenemalonaldehyde in solution. auremn.org.br By analyzing the chemical shifts, coupling constants, and the effects of environmental factors, a comprehensive understanding of its conformational preferences can be achieved. rsc.org

The conformation of this compound is primarily determined by the rotational isomerism around the single bonds. ¹H and ¹³C NMR are powerful techniques to probe these conformational equilibria. auremn.org.br Studies on benzylidenemalonaldehydes indicate a preference for planar conformations to maximize π-system conjugation. The chemical shifts of the vinylic and aldehydic protons are particularly sensitive to the molecule's geometry. acs.org

While ¹H and ¹³C NMR are standard, ¹⁷O NMR offers direct insight into the electronic environment of the oxygen atoms. blogspot.com However, ¹⁷O NMR studies are challenging due to the isotope's low natural abundance (0.037%) and its nature as a quadrupolar nucleus, which often leads to broad signals. blogspot.comfsu.edu For this reason, specific ¹⁷O NMR data for this compound is not commonly reported in the literature. The technique generally requires isotopic enrichment to obtain high-quality spectra. nationalmaglab.org

Table 1: Representative NMR Chemical Shift Data Note: Exact values can vary based on solvent and temperature. Data is compiled from typical ranges for analogous structures.

NucleusAtom PositionTypical Chemical Shift (δ, ppm)Notes
¹H Aldehydic (CHO)9.5 - 10.5Deshielded due to electronegativity of oxygen and magnetic anisotropy of the carbonyl group.
Vinylic (C=CH)7.5 - 8.5Shift is influenced by conjugation with the phenyl and carbonyl groups.
Aromatic (C₆H₅)7.2 - 7.8Complex multiplet, with ortho protons typically shifted downfield.
¹³C Carbonyl (C=O)190 - 200Characteristic for α,β-unsaturated aldehydes.
Vinylic (C=CH)130 - 150Shifts depend on substitution and conformation.
Aromatic (C₆H₅)125 - 140Shows distinct signals for ipso, ortho, meta, and para carbons.

Long-range proton-carbon (ⁿJCH, where n > 1) and proton-proton (ⁿJHH) coupling constants are invaluable for defining molecular geometry. nih.govuq.edu.au In this compound, the three-bond (³J) coupling constants, particularly between the vinylic proton and the aldehydic protons, and across the phenyl ring, follow a Karplus-type relationship, where their magnitude is dependent on the dihedral angle. organicchemistrydata.org This allows for the determination of the preferred orientation of the substituents. slideshare.net

Four-bond couplings (⁴J), often called "W-coupling" or "zig-zag" coupling, can be observed when the interacting nuclei are arranged in a planar W-shaped geometry. organicchemistrydata.org The observation and magnitude of such long-range couplings in this compound provide strong evidence for the planarity of the molecule, which is driven by the stability gained from extended conjugation. acs.org Specialized 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are essential for accurately measuring these small, long-range coupling constants. cam.ac.uk

The NMR spectrum of this compound is sensitive to both the solvent and the temperature of the analysis. core.ac.uk Changing the solvent can induce significant changes in chemical shifts, a phenomenon known as solvent-induced shift (SIS). researchgate.netlibretexts.org Polar and hydrogen-bonding solvents can interact with the carbonyl groups, altering the electron density and thus the shielding of nearby nuclei. acdlabs.comchem-soc.si For example, aromatic solvents like benzene (B151609) can cause specific upfield or downfield shifts due to anisotropic effects. researchgate.net

Variable temperature (VT) NMR experiments provide information on conformational dynamics. core.ac.ukresearchgate.net By lowering the temperature, it may be possible to slow down the rotation around single bonds enough to observe distinct signals for different conformers, a process known as slow exchange on the NMR timescale. Conversely, at higher temperatures, rapid interconversion between conformers leads to averaged signals. researchgate.net The analysis of these temperature-dependent spectral changes can be used to calculate the energy barriers to rotation. core.ac.uk

Vibrational Spectroscopy (IR and Raman) for Molecular Structure Elucidation

For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the C=O (carbonyl) and C=C (alkene) stretching vibrations. The conjugation in the molecule lowers the frequency of the C=O stretch compared to a simple saturated aldehyde.

Table 2: Key Vibrational Frequencies for this compound Note: Frequencies are approximate and can be influenced by the physical state (solid/liquid) and solvent.

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy TypeNotes
C-H stretch (aromatic)3100 - 3000IR, RamanCharacteristic of the phenyl group.
C-H stretch (aldehydic)2850 - 2750IROften appears as a pair of weak bands (Fermi resonance).
C=O stretch (conjugated)1680 - 1660IR (strong), Raman (moderate)Lower frequency due to conjugation with the C=C bond.
C=C stretch (vinylic & aromatic)1625 - 1575IR, RamanMultiple bands arising from the conjugated system.
C-H bend (out-of-plane)900 - 675IR (strong)Provides information on the substitution pattern of the benzene ring.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. sigmaaldrich.comdanaher.com In a typical mass spectrometer, the sample is ionized, and the resulting molecular ion and its fragments are separated and detected. msu.edu

For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are often used for its identification, particularly in complex mixtures like plant extracts. researchgate.netuobabylon.edu.iq The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by distinguishing between compounds with the same nominal mass. msu.edunih.gov The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart at its weakest bonds or forms particularly stable fragment ions.

Electronic Spectroscopy (UV-Vis) and Analysis of π-Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. hnue.edu.vn this compound possesses an extended system of conjugated π-electrons, which acts as a chromophore, leading to strong absorption in the UV region. jove.comuomustansiriyah.edu.iq

The primary electronic transition observed is a π → π* transition, where an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). msu.edu The wavelength of maximum absorbance (λmax) is directly related to the energy gap between these orbitals. The extended conjugation involving the phenyl ring, the double bond, and the two carbonyl groups significantly decreases the HOMO-LUMO gap, resulting in a bathochromic (red) shift of the λmax to a longer wavelength compared to its non-conjugated components. msu.edubspublications.net The intensity of this absorption (molar absorptivity, ε) is typically high, consistent with an allowed electronic transition. msu.edu This strong UV absorption is a characteristic feature used for the quantification and detection of the compound.

Spectroscopic Discrimination of Isomeric Forms

The differentiation of isomeric forms of this compound is readily achievable through the application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed structural information that allows for the unambiguous assignment of specific isomers, such as the E and Z diastereomers arising from the geometry of the carbon-carbon double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the isomers of this compound. crystalexplorer.netrsc.org The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment and spatial orientation of the nuclei.

In ¹H NMR spectroscopy, the chemical shift of the vinylic proton and the aldehydic protons will differ between the E and Z isomers. The spatial proximity of the phenyl group to the aldehydic protons in the Z isomer would be expected to induce a significant anisotropic effect, leading to a downfield or upfield shift compared to the E isomer, where the phenyl group and the aldehyde groups are on opposite sides of the double bond. Furthermore, the through-space coupling (Nuclear Overhauser Effect - NOE) can be used to definitively establish the stereochemistry. Irradiation of the vinylic proton in the Z isomer should result in an NOE enhancement of the signals from the ortho protons of the phenyl ring, an effect that would be absent or significantly weaker in the E isomer. researchgate.net

¹³C NMR spectroscopy complements the ¹H NMR data by providing direct information about the carbon skeleton. bhu.ac.in The chemical shifts of the carbon atoms in the double bond, the carbonyl carbons, and the carbons of the phenyl ring will be distinct for each isomer due to the different steric and electronic environments. The presence of two distinct sets of signals in a sample would indicate a mixture of isomers, and the ratio of these isomers can be quantified by integrating the corresponding peaks in the ¹H NMR spectrum. rsc.org

Infrared (IR) Spectroscopy

Infrared spectroscopy is another valuable technique for the discrimination of this compound isomers. msu.edulibretexts.org While both isomers will exhibit characteristic absorptions for the C=O (aldehyde) and C=C (alkene) stretching vibrations, the exact frequencies of these absorptions are sensitive to the molecular geometry.

The C=O stretching frequency in conjugated systems like this compound is influenced by the extent of conjugation, which can differ slightly between the E and Z isomers due to steric hindrance affecting planarity. This can lead to small but measurable differences in their respective IR spectra.

More significantly, the fingerprint region of the IR spectrum (below 1500 cm⁻¹) contains a complex pattern of absorptions arising from various bending and skeletal vibrations. savemyexams.com This region is unique for each molecule and serves as a "fingerprint" for identification. The distinct spatial arrangement of atoms in the E and Z isomers will result in different vibrational modes and, consequently, a unique fingerprint region for each, allowing for their differentiation. savemyexams.comspectroscopyonline.com The out-of-plane C-H bending vibrations (wags) are also sensitive to the substitution pattern around the double bond and can provide further diagnostic information. spectroscopyonline.com

Advanced techniques such as isomer-selective IR spectroscopy, which may involve methods like cryogenic ion spectroscopy, can provide highly resolved spectra of individual isomers present in a mixture, further aiding in their characterization. yale.edu

X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. researchgate.netwikipedia.org This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the conformational preferences of the molecule within the crystal lattice. The structure of this compound has been determined by means of X-ray analysis, confirming its molecular connectivity and providing detailed geometric parameters. researchgate.net

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision.

The crystallographic data for a compound is typically presented in a standardized format known as a Crystallographic Information File (CIF). researchgate.netnumberanalytics.com This file contains all the experimental and structural information, allowing for the verification and further analysis of the crystal structure.

Below is a representative table of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction study of this compound.

ParameterValue
Chemical FormulaC₁₀H₈O₂
Formula Weight160.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z (molecules/unit cell)4
Calculated Density (g/cm³)Data not available
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)Data not available
Final R indices [I > 2σ(I)]Data not available

Theoretical and Computational Chemistry of Benzylidenemalonaldehydes

Quantum Chemical Calculations for Conformational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are indispensable tools for investigating the conformational landscape of molecules like benzylidenemalonaldehyde. github.io Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. frontiersin.org The shape of a molecule is not static but exists as a dynamic equilibrium among various conformations. The most stable conformations, which are most likely to be observed, correspond to the lowest free energy states. frontiersin.org

For complex molecules with multiple rotatable bonds, identifying all possible conformers and their relative stabilities is crucial for understanding their chemical behavior. Computational methods can systematically explore the potential energy surface of a molecule to locate energy minima corresponding to stable conformers and the transition states that connect them. github.io The accuracy of these calculations depends on the level of theory and the basis set used. Popular methods include B3LYP and M06-2X functionals combined with basis sets like 6-31G* or larger for geometry optimization and more accurate energy calculations. github.io

A key aspect of the conformational analysis of this compound involves the isomerism around the single bond connecting the vinyl group and the phenyl ring, as well as the single bonds adjacent to the carbonyl groups. This leads to the possibility of s-cis and s-trans conformers. The 's' in s-cis and s-trans refers to the conformation around a single bond that is adjacent to a double bond. stackexchange.com

In conjugated systems like 1,3-butadiene, the s-trans conformation is generally more stable than the s-cis conformation due to reduced steric hindrance between the terminal hydrogen atoms. masterorganicchemistry.comaklectures.com The energy difference is typically in the range of 2-3 kcal/mol. masterorganicchemistry.com For this compound, several rotational isomers can exist due to the rotation around the C-C single bonds. The relative stability of these isomers is determined by a balance of steric and electronic effects.

Theoretical calculations on related systems, such as β-ketoesters, have shown that the trans-s-cis arrangement of carbonyl groups is more stable than the cis-s-cis arrangement by approximately 4.3 kcal/mol due to the minimization of dipole-dipole repulsion between the carbonyl oxygens. researchgate.net Similarly, for this compound, the planarity of the molecule is influenced by the orientation of the phenyl ring and the two aldehyde groups. The most stable conformers are expected to be those that minimize steric clashes while maximizing π-conjugation.

Computational studies on similar molecules often reveal the relative energies of these isomers. For example, in substituted benzoyl chlorides, the trans isomer is generally found to have lower energy than the cis isomer. researchgate.net However, specific substituent effects can sometimes favor the cis conformer. researchgate.net For this compound, a full conformational analysis using DFT would be required to definitively determine the relative energies of all possible s-cis and s-trans isomers.

Table 1: Calculated Relative Energies of Isomers for a Model Conjugated System

IsomerRelative Energy (kcal/mol)
s-trans0.00
s-cis+2.90
gauche+3.50

Note: This table presents illustrative data for a generic conjugated diene system to demonstrate the typical energy differences between conformers. Specific values for this compound would require dedicated computational studies.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain chemical reactivity. walisongo.ac.id It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor (nucleophile), while the LUMO is the orbital with the lowest energy that is empty and acts as an electron acceptor (electrophile). researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. frontiersin.org A smaller HOMO-LUMO gap generally indicates higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be located primarily on the electron-rich phenyl ring and the C=C double bond, while the LUMO is likely to be centered on the electron-withdrawing malonaldehyde moiety. This distribution of frontier orbitals makes the double bond susceptible to nucleophilic attack and the aldehyde groups reactive towards nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Benzene (B151609)-9.24-1.148.10
Cinnamaldehyde-6.50-2.104.40
Malonaldehyde-11.5-2.509.00
This compound (Estimated)-7.00-2.804.20

Note: The values for this compound are estimated based on related structures. Precise values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's electron and nuclear charge distribution. researchgate.net

MEP maps are typically colored to represent different potential values. researchgate.net Regions of negative electrostatic potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the aldehyde groups, indicating their susceptibility to protonation and attack by electrophiles. The hydrogen atoms of the phenyl ring and the vinyl group would exhibit a positive potential, making them potential sites for nucleophilic interaction. The carbon atom of the C=C double bond attached to the phenyl group would likely show a region of relatively high electron density, while the carbon atom attached to the two aldehyde groups would be more electron-deficient.

MEP analysis is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions. researchgate.netmsu.su The quantitative values of the electrostatic potential on the surface can be correlated with chemical properties like acidity. msu.su

Table 3: Representative Molecular Electrostatic Potential Values

Atomic SiteElectrostatic Potential (kcal/mol)
Aldehyde Oxygen-35 to -45
Aldehyde Hydrogen+20 to +30
Phenyl Ring Hydrogens+15 to +25
Vinyl Hydrogen+10 to +20

Note: These values are illustrative and represent typical ranges for similar functional groups. The actual values for this compound would need to be calculated.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems, including conformational changes and dynamics. frontiersin.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the trajectory of each atom to be followed over time. mdpi.com This provides a detailed picture of the molecule's flexibility and the transitions between different conformational states. nih.gov

For a flexible molecule like this compound, MD simulations can provide insights into the dynamics of the phenyl ring rotation, the isomerization around the C-C single bonds, and the fluctuations of the aldehyde groups. masterorganicchemistry.com These simulations can be used to explore the conformational landscape and to calculate thermodynamic properties such as free energy differences between conformers. frontiersin.org

Enhanced sampling techniques, such as metadynamics, can be combined with MD simulations to accelerate the exploration of conformational space and to overcome energy barriers between different states. frontiersin.org This is particularly useful for studying rare events, such as large conformational changes, that may not be accessible within the timescale of conventional MD simulations. arxiv.org

While no specific MD simulation studies on this compound are readily available in the literature, the application of this technique would be invaluable for understanding its dynamic behavior in different environments, such as in various solvents or when interacting with other molecules. nih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. d-nb.infocomputationalscience.orgavogadro.cc These predictions are crucial for confirming molecular structures, assigning experimental spectra, and understanding the relationship between structure and spectroscopic properties. d-nb.infoosti.gov

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.info The accuracy can be further improved by considering the effects of different conformers and by applying appropriate scaling factors. github.io For this compound, computational prediction of NMR spectra would help in the assignment of the signals for the vinylic, aldehydic, and aromatic protons and carbons.

Table 4: Predicted ¹H NMR Chemical Shifts (Illustrative)

ProtonPredicted Chemical Shift (ppm)
Aldehydic H9.5 - 10.5
Vinylic H7.0 - 8.0
Phenyl H (ortho)7.5 - 7.8
Phenyl H (meta)7.3 - 7.6
Phenyl H (para)7.3 - 7.6

Note: These are estimated ranges. Accurate prediction requires specific calculations.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. faccts.de The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes. For this compound, key vibrational bands would include the C=O stretching of the aldehyde groups, the C=C stretching of the vinyl and phenyl groups, and various C-H bending and stretching modes. osti.gov

Table 5: Predicted IR Frequencies (Illustrative)

Vibrational ModePredicted Frequency (cm⁻¹)
C=O Stretch (Aldehyde)1680 - 1710
C=C Stretch (Alkene)1620 - 1650
C=C Stretch (Aromatic)1450 - 1600
C-H Stretch (Aromatic/Vinylic)3000 - 3100

Note: These are typical frequency ranges. Calculated values may require scaling to match experimental data.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the electronic transitions, including their wavelengths (λ_max) and oscillator strengths. For this compound, the UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions within the conjugated system.

Table 6: Predicted UV-Vis Absorption (Illustrative)

TransitionPredicted λ_max (nm)
π → π*280 - 320

Note: The predicted λ_max can be sensitive to the solvent environment, which can be modeled using continuum solvation models in the calculations.

Synthesis and Chemical Exploration of Benzylidenemalonaldehyde Derivatives and Analogues

Rational Design Principles for Novel Benzylidene Derivatives

The rational design of novel benzylidene derivatives is a strategic process aimed at optimizing their chemical properties and reactivity for specific applications. This process is guided by established principles of medicinal and materials chemistry, focusing on the modification of the core benzylidene scaffold to achieve desired outcomes. Key strategies in the design of these compounds include the introduction of various substituents, modification of the core structure, and the application of computational tools to predict molecular properties.

Another design principle is the modification of the malonaldehyde moiety. Replacing one of the aldehyde groups with other functional groups, such as nitriles or amides, can lead to the formation of derivatives like benzylidenemalononitriles and benzylidene-3-oxobutanamides. These modifications can significantly alter the chemical reactivity and potential applications of the resulting compounds. For example, the presence of the α,β-unsaturated ketone moiety in 2-benzylidene-3-oxobutanamide derivatives is a key feature for certain biological activities. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to guide the design of new benzylidene derivatives. nih.gov These in silico approaches allow for the prediction of how a designed molecule will interact with a specific target or what its physicochemical properties will be, thereby reducing the need for extensive trial-and-error synthesis and testing. For example, the design of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives was guided by the pharmacophoric features of a known inhibitor of a multidrug efflux pump. tandfonline.comnih.gov

The principle of isosteric replacement is also employed, where one functional group is replaced by another with similar steric and electronic properties. This can lead to analogues with improved characteristics. Furthermore, the synthesis of heterocyclic and vinylogous analogues expands the chemical space of benzylidene derivatives, offering new possibilities for tuning their properties.

Synthetic Pathways to Substituted Benzylidenemalononitriles

Substituted benzylidenemalononitriles are a significant class of compounds synthesized through the Knoevenagel condensation reaction. acs.orgresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as malononitrile, in the presence of a catalyst. acs.org

A variety of catalysts can be employed to facilitate this reaction, including bases like piperidine or β-alanine. uni-regensburg.de The choice of catalyst and reaction conditions can influence the reaction rate and yield. For instance, a sustainable approach involves a tandem process where benzyl alcohols are first oxidized to the corresponding benzaldehydes in situ, followed by the Knoevenagel condensation with malononitrile. This one-pot reaction can be carried out in water using a photocatalyst like sodium anthraquinone-1,5-disulfonate and β-alanine as the organocatalyst, with air as the terminal oxidant. uni-regensburg.de

Microwave-assisted synthesis has emerged as an efficient and environmentally friendly method for preparing benzylidenemalononitriles. benthamdirect.comeurekaselect.com This technique often utilizes water as a solvent and can be performed without a catalyst, leading to high yields in a short reaction time. benthamdirect.comeurekaselect.com The use of microwave irradiation accelerates the reaction, making it a "green" alternative to conventional heating methods. benthamdirect.comeurekaselect.com

The general synthetic procedure involves mixing the substituted benzaldehyde with malononitrile in a suitable solvent, with or without a catalyst, and heating the mixture. The product often precipitates from the reaction mixture and can be isolated by simple filtration. uni-regensburg.de The progress of the reaction is typically monitored by thin-layer chromatography (TLC). ijsr.net

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted benzylidenemalononitriles by varying the substituents on the starting aromatic aldehyde. This provides a straightforward route to a library of compounds with diverse electronic and steric properties.

Synthesis of 2-Benzylidene-3-oxobutanamide Derivatives

The synthesis of 2-benzylidene-3-oxobutanamide derivatives is achieved through a one-step reaction that is both efficient and high-yielding. nih.goviitm.ac.in This process involves the condensation of a substituted benzaldehyde with acetoacetamide. nih.govrsc.org The reaction is typically catalyzed by an organocatalyst, such as L-proline, and is often carried out in a common organic solvent like ethanol at room temperature. nih.govrsc.org

The general procedure entails stirring a mixture of the benzaldehyde, acetoacetamide, and the catalyst in the chosen solvent for several hours. rsc.org The reaction progress is monitored by thin-layer chromatography. rsc.org Upon completion, the product is often precipitated by the addition of water to the reaction mixture. rsc.org The resulting solid can then be collected by filtration, washed, and dried to afford the pure product. rsc.org This straightforward workup procedure contributes to the efficiency of the synthesis. nih.gov

A notable aspect of this synthetic route is its ability to accommodate a range of substituents on the benzaldehyde starting material, allowing for the creation of a diverse library of derivatives. nih.gov However, it has been observed that certain aldehydes, such as those with strongly electron-withdrawing or some heterocyclic groups, may not yield the expected products under these conditions. nih.gov

The yields of 2-benzylidene-3-oxobutanamide derivatives are generally reported to be good to excellent. nih.gov The structures of the synthesized compounds are typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS). rsc.org

Design and Synthesis of Fluorinated Benzylidene Analogues

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, a strategy that is also applied to the design of benzylidene analogues. The design of fluorinated benzylidene derivatives is driven by the unique properties that fluorine imparts, such as increased metabolic stability and altered electronic effects.

The synthesis of fluorinated benzylidene analogues can be approached in several ways. One common method is to start with a fluorinated precursor, such as a fluorinated benzaldehyde or benzylamine. nih.gov For example, fluorinated analogues of the natural products lepidilines A and C were synthesized starting from fluorinated benzylamines. nih.gov

Another strategy involves the direct fluorination of a pre-formed benzylidene derivative. This can be achieved using various fluorinating agents. For instance, Selectfluor, in the presence of a catalyst, can be used for the direct fluorination of C(sp3)-H bonds. organic-chemistry.org Visible light-activated diarylketone catalysts can also be used for the selective monofluorination or difluorination of benzylic C-H groups. organic-chemistry.org

The synthesis of benzyl fluorides can also be accomplished through nucleophilic substitution reactions. For example, triflates derived from benzylic alcohols can undergo nucleophilic fluorination with reagents like tetrabutylammonium bifluoride. organic-chemistry.org Deoxyfluorination reagents such as PyFluor and AlkylFluor provide another route to convert benzylic alcohols to the corresponding fluorides. organic-chemistry.org

Chemical Exploration of Heterocyclic Analogues and Vinylogues

The chemical exploration of heterocyclic analogues and vinylogues of benzylidenemalonaldehyde expands the structural diversity and potential applications of this class of compounds. This exploration involves replacing the phenyl ring with a heterocyclic system or extending the conjugation of the system.

Heterocyclic Analogues:

The synthesis of heterocyclic analogues involves the use of heterocyclic aldehydes in the Knoevenagel condensation reaction. For example, aldehydes derived from pyridine, furan (B31954), thiophene, or other heterocyclic systems can be reacted with active methylene compounds like malononitrile or acetoacetamide. However, the reactivity of these heterocyclic aldehydes can sometimes be different from their benzaldehyde counterparts, and in some cases, the desired products may not be obtained under standard reaction conditions. nih.gov

Vinylogues:

Vinylogues are compounds in which the phenyl ring and the malonaldehyde moiety are separated by one or more additional carbon-carbon double bonds. The synthesis of these extended conjugated systems can be achieved by using cinnamaldehyde or its derivatives as the starting aldehyde in the Knoevenagel condensation.

A study on the sustainable synthesis of benzylidenemalononitrile compounds reported the reaction of α-methyl-trans-cinnamaldehyde with malononitrile under microwave irradiation in water. benthamdirect.com Interestingly, in this specific case, a [2+2] photochemical cycloaddition product, a tetrasubstituted cyclobutane dimer, was also observed in addition to the expected Knoevenagel adduct. benthamdirect.comeurekaselect.com The structure of this dimeric compound was confirmed by X-ray diffraction. benthamdirect.comeurekaselect.com This highlights that the chemical exploration of vinylogous systems can sometimes lead to unexpected and interesting chemical transformations.

Structure-Reactivity Relationship Studies of Derivatives (excluding biological activity)

Structure-reactivity relationship (SRR) studies of benzylidene derivatives, focusing on their chemical properties rather than biological activity, aim to understand how modifications to their molecular structure influence their reactivity. These studies are crucial for designing new compounds with tailored chemical behaviors.

One key aspect of SRR is the effect of substituents on the electronic properties of the molecule. The introduction of electron-donating or electron-withdrawing groups on the phenyl ring of benzylidene derivatives can significantly impact the electron density distribution within the molecule. This, in turn, affects the reactivity of the α,β-unsaturated system. For example, in dibenzylidenecyclohexanones, the nature, position, and number of substituents in the benzene (B151609) rings were found to influence their oxidation and reduction potentials, as determined by cyclic voltammetry. nih.gov A linear correlation was observed between the difference in electrochemical potentials and the energy of the long-wavelength absorption maximum, providing a quantitative relationship between structure and electronic properties. nih.gov

The stereochemistry of benzylidene derivatives is another important factor in their reactivity. Most often, the E,E-isomers of dibenzylidene derivatives of cyclopentanone and cyclohexanone are the most stable. nih.gov The geometry of the molecule can influence its crystal packing and its propensity to undergo solid-state reactions, such as [2+2] photocycloaddition. nih.gov While the studied dibenzylidenecyclohexanones were generally nonplanar, which disfavors the stacking arrangement required for this reaction in the solid state, the possibility of controlling such reactions through supramolecular preorganization remains an area of interest. nih.gov

Computational chemistry plays a vital role in understanding SRRs. Quantum chemical calculations can provide insights into the frontier orbital energies and vertical absorption and emission transitions, which are in good agreement with experimental redox potentials and spectroscopic data for compounds like dibenzylidenecyclohexanones. nih.gov

The substitution pattern on the benzylidene ring also dictates the outcome of certain reactions. For instance, the Knoevenagel condensation, a key reaction in the synthesis of many benzylidene derivatives, is influenced by the electronic nature of the substituents on the starting benzaldehyde. researchgate.net

Benzylidenemalonaldehyde in Advanced Organic Synthesis and Catalysis

Utility as a Versatile Synthetic Building Block and Intermediate

Benzylidenemalonaldehyde's high reactivity makes it an invaluable, though sometimes unstable, intermediate in organic synthesis. lookchem.com Its bifunctional nature allows for its use in the construction of diverse molecular architectures, including polycyclic and heterocyclic compounds. acs.orgsigmaaldrich.com While its inherent reactivity can lead to dimerization, this process can be reversible, allowing for the regeneration of the monomeric form for subsequent reactions. cas.cz

The synthetic utility of this compound is underscored by its role as a precursor to a variety of downstream products. These include, but are not limited to, furan (B31954) and pyran derivatives, as well as complex dihydropyridine (B1217469) and pyridin-1-yl-acetic acid esters. lookchem.com The ability to generate such a diverse range of compounds highlights its importance as a modular building block in synthetic chemistry. nih.govgithub.io

A general and effective two-step synthesis for benzylidenemalonaldehydes involves the condensation of substituted benzaldehydes with 1,3-bis(dimethylamino)trimethinium perchlorate. cas.cz This method has made these compounds more accessible for research and application. lookchem.com The reactivity of this compound is further demonstrated in its reactions with various nucleophiles, such as water and hydroxide (B78521) ions, which have been studied in detail to understand the kinetics of addition to its activated olefinic bond. acs.org

Table 1: Examples of Downstream Products from this compound

Downstream Product Chemical Formula CAS Number
4-Formyl-3-phenyl-3H-furan-2,2-dicarboxylic acid diethyl ester C₁₈H₁₈O₆ 88382-33-6
(3,5-Diformyl-4-phenyl-4H-pyridin-1-yl)-acetic acid methyl ester C₁₇H₁₅NO₄ 105597-87-3
4-phenyl-1,4-dihydropyridine-3,5-dicarboxaldehyde C₁₃H₁₁NO₂ 71970-45-1
4-Phenyl-4H-pyran-3,5-dicarbaldehyde C₁₃H₁₀O₃ 64371-67-1
2-amino-3-cyano-4-phenyl-4H-pyran-5-carboxaldehyde C₁₃H₁₀N₂O₂ 359406-50-1

This table showcases a selection of compounds synthesized using this compound as a starting material, illustrating its versatility as a synthetic building block. lookchem.com

Applications in Organocatalysis and Metal-Catalyzed Reactions

The unique electronic and structural features of this compound make it a suitable substrate for both organocatalytic and metal-catalyzed transformations. These reactions leverage the compound's reactivity to construct complex molecular frameworks with high efficiency and selectivity.

While direct examples of iminium ion catalysis using this compound precursors are not extensively detailed in the provided context, the principles of iminium ion catalysis are well-established for α,β-unsaturated aldehydes. nobelprize.org This strategy involves the reversible formation of an iminium ion from the aldehyde and a chiral secondary amine catalyst. nobelprize.orgyoutube.com This activation lowers the LUMO of the enal, enhancing its electrophilicity and enabling highly stereoselective conjugate additions of nucleophiles. nih.gov Given that this compound is an α,β-unsaturated dialdehyde, it is a prime candidate for such activation. The formation of an iminium ion intermediate would render the β-carbon more susceptible to nucleophilic attack, paving the way for a variety of asymmetric transformations. nih.govunl.pt This type of catalysis is a cornerstone of modern organocatalysis, allowing for the construction of chiral molecules with high enantiomeric excess. d-nb.info

This compound and its derivatives are known to participate in acid-catalyzed reactions. cas.czscispace.com The presence of the two aldehyde groups and the conjugated system makes the molecule susceptible to activation by acids. allen.in For instance, acid catalysis can facilitate the keto-enol tautomerization, which is a fundamental process in many organic reactions. researchgate.net The protonation of a carbonyl oxygen by an acid catalyst significantly enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. allen.in

In the context of this compound, acid catalysis can play a crucial role in reactions such as aldol-type condensations and Michael additions. allen.inoberlin.edu Chiral Brønsted acids, such as phosphoric acids, have been successfully employed in enantioselective Povarov reactions, a type of aza-Diels-Alder reaction, using aldehyde substrates. organic-chemistry.org This suggests that similar catalytic systems could be applied to this compound to achieve asymmetric synthesis of complex nitrogen-containing heterocyclic compounds. The acid catalyst can activate the aldehyde, facilitating its reaction with other components in a stereocontrolled manner. organic-chemistry.org

Table 2: Catalytic Strategies Applicable to this compound

Catalysis Type Key Principle Potential Application with this compound
Organocatalysis
Iminium Ion Catalysis Formation of a transient, more electrophilic iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst. nobelprize.orgnih.gov Asymmetric conjugate addition of nucleophiles to the β-position.
Brønsted Acid Catalysis Activation of carbonyl groups via protonation, enhancing their electrophilicity. allen.in Enantioselective cycloadditions and condensation reactions. organic-chemistry.org
Metal Catalysis
Lewis Acid Catalysis Coordination of a Lewis acid to a carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. thieme-connect.com Facilitation of various nucleophilic addition and cycloaddition reactions.
Transition Metal Catalysis Oxidative addition, transmetalation, and reductive elimination cycles involving a metal center (e.g., Palladium, Nickel). umb.edulibretexts.org Cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This table summarizes key catalytic methodologies and their potential applications in reactions involving this compound, highlighting its broad utility in modern synthetic chemistry.

Exploration of Photochemical Transformations

The application of photochemical methods to this compound offers intriguing possibilities for novel reactivity. beilstein-journals.orgnih.gov While specific photochemical transformations of this compound itself are not extensively documented in the provided search results, the general principles of photochemistry involving aldehydes and conjugated systems suggest a rich area for exploration. beilstein-journals.orgnih.gov

Aromatic aldehydes, such as benzaldehyde, are known to undergo photochemical reactions upon UV irradiation. beilstein-journals.org These can include energy transfer processes and hydrogen atom abstraction. nih.gov Given the structural similarity, this compound could potentially participate in similar transformations. The extended conjugation in this compound might lead to interesting photochemical cycloadditions, isomerizations, or rearrangements. beilstein-journals.orgrsc.org

Furthermore, the field of photoredox catalysis, which utilizes light to initiate single-electron transfer processes, has seen significant growth. nih.gov Aldehydes can act as photoinitiators in certain reactions. beilstein-journals.org It is conceivable that this compound could be employed in photoredox-catalyzed reactions, either as a substrate that is activated by a photocatalyst or potentially as a component of the catalytic system itself. The combination of light energy and catalysis could unlock new synthetic pathways that are not accessible through traditional thermal methods. beilstein-journals.org The use of microreactors for photochemical transformations could also offer advantages in terms of efficiency and control for reactions involving this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying Benzylidenemalonaldehyde in plant extracts?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method. Key parameters include:

  • Column selection : Polar capillary columns (e.g., DB-5MS) for optimal separation of aldehydes .
  • Ionization mode : Electron ionization (EI) at 70 eV to match spectral libraries (e.g., NIST or Wiley) .
  • Validation : Cross-reference retention indices (RI) and fragmentation patterns with published data .
    • Example : In Cinnamomum zeylanicum extracts, this compound was identified at RI 2,078 using a DB-5MS column and confirmed via spectral matching .

Q. How can researchers validate the synthesis of this compound in laboratory settings?

  • Methodology :

  • Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track aldehyde formation .
  • Characterization : Confirm purity via 1H^1H-NMR (δ 9.5–10.0 ppm for aldehyde protons) and high-resolution mass spectrometry (HRMS) .
  • Reference protocols : Adapt procedures from malonaldehyde derivatives, ensuring stoichiometric control of benzaldehyde precursors .

Advanced Research Questions

Q. How should researchers address contradictions in this compound quantification across studies?

  • Analysis framework :

  • Calibration curves : Use authentic standards to account for matrix effects in plant extracts. For example, recovery rates in Cinnamomum zeylanicum ranged from 75–92% due to co-eluting terpenes .
  • Statistical models : Apply multivariate analysis (e.g., PCA) to distinguish extraction artifacts from true variability .
  • Case study : Discrepancies in Chinese liquor studies (0.12% vs. undetected) highlight the need for standardized SPME fiber coatings and desorption times .

Q. What experimental designs are optimal for studying this compound’s role in bioactivity?

  • Methodology :

  • Bioassay-guided fractionation : Isolate this compound from cinnamon extracts via flash chromatography and test antifungal activity using microdilution assays .
  • Structure-activity relationships (SAR) : Compare its α,β-unsaturated aldehyde moiety with analogs (e.g., cinnamaldehyde) using molecular docking to predict protein binding .
  • Negative controls : Include aldehydes with saturated backbones to isolate electronic effects .

Q. How can researchers resolve spectral ambiguities in GC-MS identification of this compound?

  • Troubleshooting steps :

  • Derivatization : Use O-methyloxime or BSTFA to stabilize aldehydes and improve peak resolution .
  • High-resolution MS : Differentiate this compound (C10_{10}H8_{8}O2_{2}, exact mass 160.0524) from isobaric compounds like 4-hydroxybenzaldehyde .
  • Multi-column confirmation : Re-run samples on a mid-polar column (e.g., DB-17) to validate retention indices .

Methodological Best Practices

Q. What strategies minimize variability in this compound extraction from plant matrices?

  • Optimization checklist :

  • Solvent selection : Methanol > ethanol for higher yield in cinnamon bark (90.52% vs. 88.37% total volatiles) .
  • Sonication parameters : 40 kHz, 30 min to disrupt lignin-bound aldehydes without degradation .
  • Internal standards : Add deuterated benzaldehyde to correct for losses during sample preparation .

Q. How should researchers design follow-up studies on this compound’s stability?

  • Protocol :

  • Accelerated stability testing : Exclude light and oxygen by storing samples under argon at 4°C .
  • Kinetic modeling : Monitor degradation via UV-Vis (λ~280 nm) under varying pH and temperature .
  • Degradation products : Identify Michael adducts or dimerization products using LC-QTOF-MS .

Data Presentation and Reproducibility

Q. What metadata is critical for reporting this compound in publications?

  • Essential details :

  • GC-MS parameters : Column type, carrier gas flow rate, ionization energy .
  • Spectral matches : Library match probability scores (e.g., ≥85% in NIST) and RI deviations (±5 units) .
  • Extraction yields : Normalize to dry plant mass and report as mean ± SD across triplicates .

Q. How can researchers enhance reproducibility in synthetic protocols?

  • Guidelines :

  • Detailed SI : Provide raw NMR spectra, HRMS data, and TLC conditions in supplementary information .
  • Reagent purity : Specify benzaldehyde source (e.g., Sigma-Aldrich, ≥99%) to avoid side reactions .

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